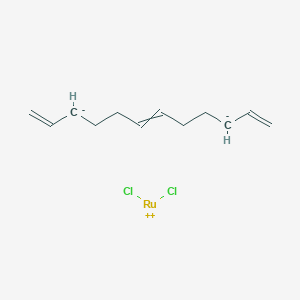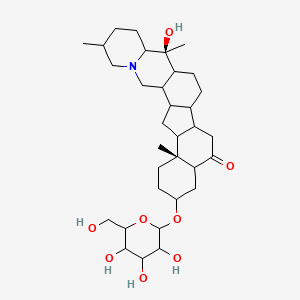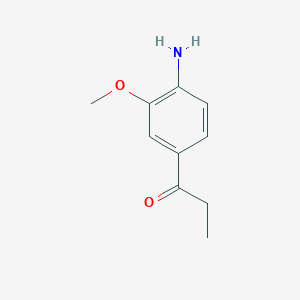
1-(4-Amino-3-methoxyphenyl)propan-1-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(4-Amino-3-methoxyphenyl)propan-1-one is an organic compound with the molecular formula C10H13NO2. This compound is characterized by the presence of an amino group and a methoxy group attached to a phenyl ring, along with a propanone moiety. It is a derivative of phenylpropanone and is of interest in various fields of scientific research due to its unique chemical properties.
準備方法
Synthetic Routes and Reaction Conditions: 1-(4-Amino-3-methoxyphenyl)propan-1-one can be synthesized through several methods. One common approach involves the reaction of 4-methoxyphenylacetonitrile with ammonia under specific conditions to yield the desired product. Another method includes the reduction of 1-(4-nitro-3-methoxyphenyl)propan-1-one using hydrogen gas in the presence of a palladium catalyst.
Industrial Production Methods: In industrial settings, the production of this compound typically involves large-scale chemical reactions with optimized conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques such as recrystallization and chromatography are common practices.
化学反応の分析
Types of Reactions: 1-(4-Amino-3-methoxyphenyl)propan-1-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The amino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide are commonly used.
Reduction: Hydrogen gas with a palladium catalyst or sodium borohydride can be employed.
Substitution: Halogenating agents like thionyl chloride or phosphorus tribromide are used for substitution reactions.
Major Products Formed:
Oxidation: Formation of quinones.
Reduction: Formation of alcohols.
Substitution: Formation of halogenated derivatives.
科学的研究の応用
1-(4-Amino-3-methoxyphenyl)propan-1-one has diverse applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of various organic compounds.
Biology: Studied for its potential biological activities, including enzyme inhibition.
Medicine: Investigated for its potential therapeutic properties, such as anti-inflammatory and analgesic effects.
Industry: Utilized in the production of pharmaceuticals and fine chemicals.
作用機序
The mechanism of action of 1-(4-Amino-3-methoxyphenyl)propan-1-one involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with biological molecules, while the methoxy group can participate in hydrophobic interactions. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects.
類似化合物との比較
1-(4-Methoxyphenyl)propan-1-one: Lacks the amino group, resulting in different chemical reactivity and biological activity.
1-(4-Amino-3-ethoxyphenyl)propan-1-one: Contains an ethoxy group instead of a methoxy group, leading to variations in its physical and chemical properties.
Uniqueness: 1-(4-Amino-3-methoxyphenyl)propan-1-one is unique due to the presence of both an amino and a methoxy group on the phenyl ring, which imparts distinct chemical reactivity and potential biological activities compared to its analogs.
特性
分子式 |
C10H13NO2 |
|---|---|
分子量 |
179.22 g/mol |
IUPAC名 |
1-(4-amino-3-methoxyphenyl)propan-1-one |
InChI |
InChI=1S/C10H13NO2/c1-3-9(12)7-4-5-8(11)10(6-7)13-2/h4-6H,3,11H2,1-2H3 |
InChIキー |
JLAFECPKVPEMGF-UHFFFAOYSA-N |
正規SMILES |
CCC(=O)C1=CC(=C(C=C1)N)OC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


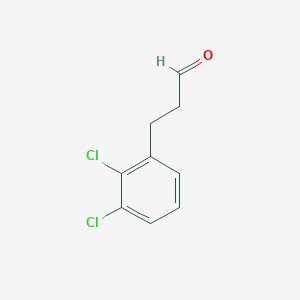


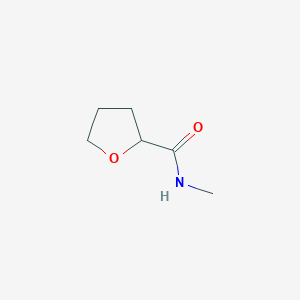
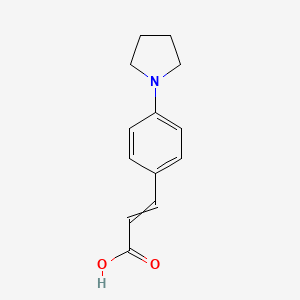
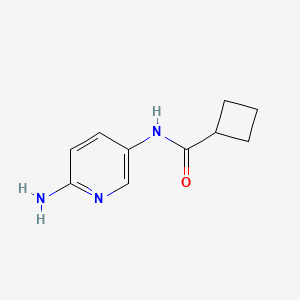
![1-Boc-4-[(4-fluoro-benzylamino)-methyl]-piperidine](/img/structure/B12439848.png)
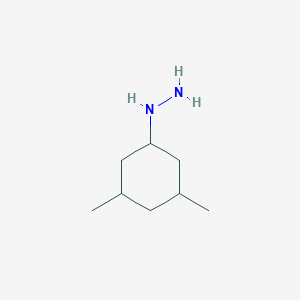
![[17-Acetyl-11-acetyloxy-3-[5-[5-(3,5-dihydroxy-4-methoxy-6-methyloxan-2-yl)oxy-4-methoxy-6-methyloxan-2-yl]oxy-4-methoxy-6-methyloxan-2-yl]oxy-14-hydroxy-10,13-dimethyl-1,2,3,4,7,8,9,11,12,15,16,17-dodecahydrocyclopenta[a]phenanthren-12-yl] 3-methylbutanoate](/img/structure/B12439859.png)
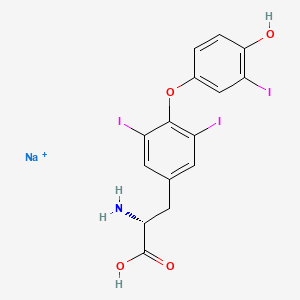

![2-[2-(Methylamino)ethyl]-1,2-thiazolidine-1,1-dione hydrochloride](/img/structure/B12439870.png)
